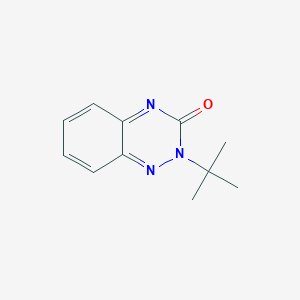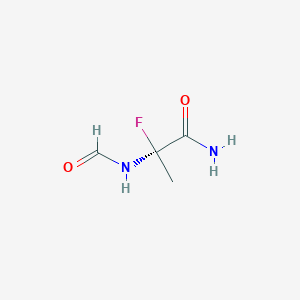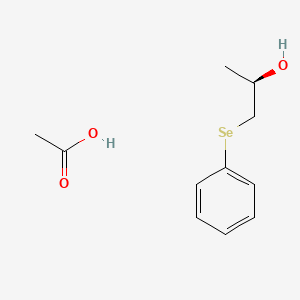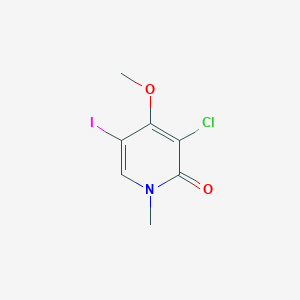
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic organic compound It features a pyridine ring substituted with chlorine, iodine, methoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis often begins with 2-chloro-5-iodopyridine.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Oxidation: The final step involves the oxidation of the pyridine ring to form the 2(1H)-one structure, which can be achieved using oxidizing agents like potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium carbonate, methyl iodide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Coupling Reactions: Palladium catalysts, boronic acids, alkynes.
Major Products
Substitution Products: Derivatives with different substituents replacing chlorine or iodine.
Oxidation Products: Various oxidized forms of the pyridine ring.
Coupling Products: Biaryl or alkyne-linked derivatives.
科学的研究の応用
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate mechanisms of action or interactions with biomolecules.
作用機序
The mechanism of action of 3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.
類似化合物との比較
Similar Compounds
3-Chloro-5-iodopyridine: Lacks the methoxy and methyl groups, making it less versatile in certain applications.
4-Methoxy-1-methylpyridin-2(1H)-one:
5-Iodo-4-methoxy-1-methylpyridin-2(1H)-one: Similar but without the chlorine atom, which can influence its chemical behavior.
Uniqueness
3-Chloro-5-iodo-4-methoxy-1-methylpyridin-2(1H)-one is unique due to the combination of substituents on the pyridine ring, providing a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
特性
CAS番号 |
920490-73-9 |
|---|---|
分子式 |
C7H7ClINO2 |
分子量 |
299.49 g/mol |
IUPAC名 |
3-chloro-5-iodo-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7ClINO2/c1-10-3-4(9)6(12-2)5(8)7(10)11/h3H,1-2H3 |
InChIキー |
FIHMXYJFXOJSFI-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=C(C1=O)Cl)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
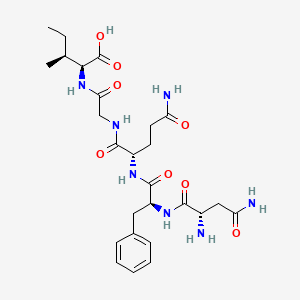
![1,1'-[(2,2-Diphenylethene-1,1-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14200647.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)
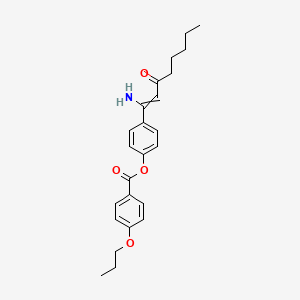
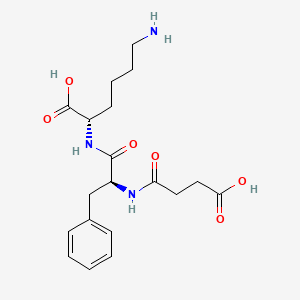
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
